Isopropyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a substituted dihydropyrimidine (DHPM) derivative. DHPMs are a class of heterocyclic organic compounds known for their diverse biological and pharmacological activities, including antiviral, antibacterial, and antitumor properties. This specific derivative is structurally related to other DHPMs that have shown potential as melanin-concentrating hormone-1 (MCH1) receptor antagonists. []
Although the provided articles do not specifically mention the synthesis of isopropyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, its structure suggests it can be synthesized through a Biginelli reaction. This multi-component reaction typically involves the condensation of an aromatic aldehyde (in this case, 2-chloro-6-fluorobenzaldehyde), a β-ketoester (isopropyl acetoacetate), and urea or thiourea under acidic conditions. [, , ]
Isopropyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate contains a dihydropyrimidine ring core, substituted at the 4-position with a 2-chloro-6-fluorophenyl group, a methyl group at the 6-position, and an isopropyl carboxylate group at the 5-position. The molecule's specific structural features, particularly the substitutions on the aromatic ring and the pyrimidine core, are likely to influence its physicochemical properties and biological activity. []
While the provided articles do not directly address the mechanism of action of isopropyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, its structural similarity to SNAP 7941 suggests potential as an MCH1 receptor antagonist. MCH1 receptors are involved in various physiological processes, including energy homeostasis, stress response, and the modulation of the voiding reflex. [] Antagonizing these receptors could disrupt MCH signaling pathways, leading to potential therapeutic effects. []
While none of the provided articles directly investigate the applications of this compound, its structural similarity to known MCH1 receptor antagonists like SNAP 7941 suggests it could have potential applications in modulating MCH1 receptor activity. Research on SNAP 7941 demonstrates its ability to inhibit rhythmic voiding contractions and increase bladder capacity in rats, suggesting potential therapeutic applications for overactive bladder syndrome. [] Further studies are needed to determine if this specific derivative exhibits similar properties and to explore its potential in various biological contexts.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8